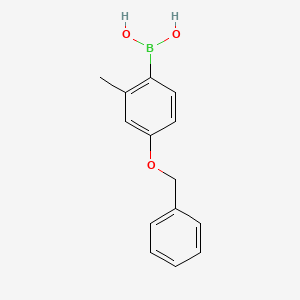

4-Benzyloxy-2-methylphenylboronic acid

説明

Significance of Organoboron Compounds in Modern Synthetic Chemistry

Organoboron compounds, a class of molecules containing a carbon-boron bond, are of paramount importance in modern synthetic chemistry. fiveable.mewikipedia.org Their utility stems from their role as key intermediates in the formation of new carbon-carbon bonds, a fundamental process for constructing complex organic molecules. fiveable.me A significant advantage of organoboron compounds over other organometallic reagents is their relatively low toxicity and greater stability, which makes them safer and easier to handle in a laboratory setting. fiveable.me

These compounds are central to numerous chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov This reaction allows for the efficient creation of C-C bonds by coupling an organoboron compound with an organic halide. fiveable.me The versatility of organoboron compounds also extends to their ability to be transformed into various other functional groups through processes like oxidation, further cementing their status as indispensable tools for synthetic chemists. fiveable.mewikipedia.org

Overview of Boronic Acids as Versatile Building Blocks and Intermediates

Within the larger family of organoboron compounds, boronic acids—characterized by the formula R-B(OH)₂—stand out as exceptionally versatile building blocks and intermediates in organic synthesis. aablocks.comwikipedia.org Their widespread use is largely due to their stability, ease of handling, and compatibility with a broad range of functional groups under mild reaction conditions.

Boronic acids are key reagents in a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org Beyond the cornerstone Suzuki-Miyaura coupling, they are employed in other significant transformations, including the Chan-Lam coupling (for C-N and C-O bonds), the Liebeskind-Srogl coupling, and conjugate additions. aablocks.comwikipedia.org This wide-ranging reactivity allows chemists to construct complex molecular architectures, making boronic acids invaluable in fields from medicinal chemistry to materials science. aablocks.comenamine.net

Fundamental Reactivity and Lewis Acidity of Boronic Acids

The chemical behavior of boronic acids is defined by the nature of the boron atom. The boron in a boronic acid is sp² hybridized and possesses a vacant p-orbital, making it electron-deficient. pnas.org This electronic structure confers Lewis acidity upon the molecule, meaning it can accept a pair of electrons from a Lewis base. wikipedia.orgnih.gov

This Lewis acidity is the foundation of their reactivity. nih.gov A unique feature of boronic acids is their ability to form reversible covalent bonds with molecules containing diol functionalities (vicinal 1,2- or 1,3-diols), such as sugars, as well as with amino acids and other nucleophilic residues. wikipedia.orgresearchgate.net In aqueous solutions, boronic acids exist in equilibrium with a tetrahedral boronate form. nih.govru.nl While the pKa of a typical boronic acid is around 9, the formation of these tetrahedral boronate complexes can occur at a more neutral pKa of approximately 7. wikipedia.org This dynamic, reversible covalent bonding is exploited in the development of chemical sensors, drug delivery systems, and for biological applications like enzyme inhibition. wikipedia.org

Historical Context of Boronic Acid Applications

The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis and isolation of a member of this class, ethylboronic acid. wikipedia.org However, for nearly a century, organoboron compounds remained largely a chemical curiosity. acs.org

The full potential of these compounds began to be realized in the mid-20th century, significantly advanced by the work of Herbert C. Brown on hydroboration, which provided a versatile method for preparing organoboranes and for which he was a co-recipient of the 1979 Nobel Prize in Chemistry. ethernet.edu.et A subsequent revolutionary development came in the late 1970s with the discovery of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki and Norio Miyaura. acs.orgethernet.edu.et This palladium-catalyzed reaction demonstrated the immense utility of boronic acids in constructing biaryl compounds, which are common structures in pharmaceuticals and functional materials. This breakthrough firmly established boronic acids as one of the most important classes of reagents in modern organic synthesis. acs.org

Structure

2D Structure

特性

IUPAC Name |

(2-methyl-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDFDGOVNBMYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378304 | |

| Record name | 4-Benzyloxy-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847560-49-0 | |

| Record name | 4-Benzyloxy-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Benzyloxy)-2-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 4 Benzyloxy 2 Methylphenylboronic Acid

General Synthetic Methodologies for Arylboronic Acids

The preparation of arylboronic acids can be achieved through several key strategic approaches, each offering distinct advantages concerning substrate scope, functional group tolerance, and reaction conditions. numberanalytics.com

Electrophilic Trapping of Arylmetal Intermediates with Borate (B1201080) Esters (e.g., Grignard Reagents, Lithium-Halogen Exchange)

One of the most established and widely used methods for synthesizing arylboronic acids involves the reaction of an organometallic intermediate with a boron electrophile, typically a trialkyl borate. numberanalytics.comgoogle.com This process begins with the formation of an aryl-magnesium (Grignard reagent) or aryl-lithium species from a corresponding aryl halide.

Grignard Reagents: The reaction of an aryl bromide or iodide with magnesium metal yields an arylmagnesium halide. This Grignard reagent is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. The subsequent acidic workup hydrolyzes the resulting boronate ester to afford the arylboronic acid. google.com This method is robust and widely applicable, though sensitive functional groups may not be tolerated. google.com

Lithium-Halogen Exchange: Alternatively, an aryl halide (typically a bromide or iodide) can undergo a lithium-halogen exchange reaction upon treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (e.g., -78 °C). organic-chemistry.org This rapidly generates an aryllithium intermediate, which is then quenched with a trialkyl borate. organic-chemistry.org Subsequent hydrolysis yields the desired arylboronic acid. This method is often faster and occurs under milder conditions than Grignard formation, sometimes allowing for the presence of more sensitive functional groups. numberanalytics.com

| Method | Precursor | Reagents | Intermediate | Product |

| Grignard Reaction | Aryl Halide (Ar-X) | 1. Mg2. B(OR)₃3. H₃O⁺ | Arylmagnesium Halide (Ar-MgX) | Arylboronic Acid (Ar-B(OH)₂) |

| Lithium-Halogen Exchange | Aryl Halide (Ar-X) | 1. R-Li2. B(OR)₃3. H₃O⁺ | Aryllithium (Ar-Li) | Arylboronic Acid (Ar-B(OH)₂) |

Transition Metal-Catalyzed Coupling of Aryl Halides with Diboronic Acid Reagents

The Miyaura borylation reaction is a powerful alternative that utilizes a transition metal catalyst, most commonly palladium, to couple an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) (B₂(OH)₄). beilstein-journals.orgbeilstein-journals.org The reaction typically requires a phosphine (B1218219) ligand and a base. harvard.edu

This catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield an arylboronate ester. harvard.edu This ester can then be hydrolyzed to the corresponding boronic acid. A significant advantage of this method is its exceptional tolerance for a wide variety of functional groups that are incompatible with organolithium or Grignard reagents. chemimpex.com It is particularly effective for large-scale syntheses and for creating complex, functionalized molecules. beilstein-journals.org

Direct Boronylation via Transition Metal-Catalyzed Aromatic C–H Functionalization

A more recent and highly atom-economical approach is the direct borylation of aromatic compounds through C–H bond activation. researchgate.netsigmaaldrich.com This methodology avoids the need for pre-functionalized aryl halides. sigmaaldrich.com Iridium-catalyzed borylation is the most prominent example, where an iridium complex, often with a bipyridine-based ligand, catalyzes the reaction between an arene and a diboron reagent like B₂pin₂.

The regioselectivity of C–H borylation is typically governed by steric factors, with the boryl group being installed at the least hindered position. This provides a complementary method to traditional approaches that rely on the halide position. While incredibly powerful, directing the borylation to a specific C–H bond can be a challenge, though strategies using directing groups are an active area of research.

Transmetallation of Aryl Silanes and Stannanes

Arylboronic acids can also be prepared via transmetalation from other organometallic compounds, such as arylsilanes or arylstannanes. numberanalytics.combeilstein-journals.org In these reactions, the aryl group is transferred from silicon or tin to a boron halide (e.g., BBr₃). While effective, this method is less common for routine synthesis due to the toxicity and cost associated with organotin reagents and the often harsh conditions required. beilstein-journals.org However, it can be useful in specific contexts, for instance, in the cross-coupling of two different nucleophilic organometallic reagents. The transmetalation process is a fundamental step in many cross-coupling reactions, including the Suzuki-Miyaura reaction itself, where the arylboronic acid transfers its aryl group to the palladium center.

Specific Synthetic Routes to 4-Benzyloxy-2-methylphenylboronic Acid and Related Benzyloxyarylboronic Acids

The synthesis of specifically substituted arylboronic acids like this compound often relies on the classic and reliable methods involving organometallic intermediates derived from aryl halides.

Synthesis from Halide Precursors (e.g., 5-(1-adamantyl)-4-benzyloxy-2-methylphenyl bromide)

The synthesis of this compound, or more complex derivatives thereof, can be efficiently achieved starting from a corresponding aryl bromide. For a precursor such as 4-benzyloxy-2-methylphenyl bromide or the more substituted 5-(1-adamantyl)-4-benzyloxy-2-methylphenyl bromide, the most common and practical approach is the lithium-halogen exchange followed by electrophilic trapping.

Discussion of Reaction Conditions and Reagents (e.g., n-BuLi, THF)

The preparation of this compound can be achieved through a directed ortho-metalation (DoM) strategy. This process typically involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic polar solvent like tetrahydrofuran (B95107) (THF).

The reaction is initiated by the deprotonation of the aromatic ring at the position ortho to a directing group. In the case of a precursor like 1-(benzyloxy)-3-methylbenzene, the benzyloxy group can direct the lithiation. The reaction is conducted under stringent anhydrous and anaerobic conditions to prevent the quenching of the highly reactive organolithium intermediate by water or oxygen. nih.gov The temperature is typically maintained at low levels, often -78 °C, to control the reactivity and prevent side reactions. rsc.org

Once the lithiated intermediate is formed, it is treated with a boron electrophile, such as triisopropyl borate or trimethyl borate. The resulting boronate ester is then hydrolyzed, usually under acidic conditions, to yield the final this compound. The use of THF as a solvent is crucial as it solvates the lithium cation, enhancing the reactivity of the n-BuLi and stabilizing the organolithium intermediate. mdpi.comnih.gov

Table 1: Typical Reaction Conditions for ortho-Lithiation Borylation

| Parameter | Condition | Purpose |

|---|---|---|

| Reagent | n-Butyllithium (n-BuLi) | Strong base for deprotonation of the aromatic ring. |

| Solvent | Tetrahydrofuran (THF), dry | Aprotic solvent to dissolve reagents and stabilize intermediates. nih.gov |

| Temperature | -78 °C to 0 °C | Controls reactivity and minimizes side reactions. rsc.org |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture. nih.gov |

| Boron Source | Trialkyl borate (e.g., B(OiPr)₃) | Electrophile that introduces the boronic acid moiety. rsc.org |

| Workup | Acidic hydrolysis | Converts the boronate ester intermediate to the boronic acid. |

Formation of Boronate Esters from this compound

While boronic acids are versatile reagents, they can be prone to decomposition, such as protodeboronation, especially under certain reaction or purification conditions. digitellinc.comnih.gov To enhance stability and facilitate handling, this compound can be converted into various boronate esters.

Conversion to Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate

A common and effective method for stabilizing boronic acids is their conversion into potassium organotrifluoroborate salts. These salts are typically crystalline, air-stable solids that are easy to handle and store. nih.gov The conversion is achieved by treating the boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). nih.govorganic-chemistry.org This reaction is generally straightforward and results in the formation of the highly stable potassium (4-benzyloxy-2-methylphenyl)trifluoroborate. These trifluoroborate salts often exhibit enhanced stability and can be suitable partners in cross-coupling reactions. nih.gov

Conversion to Pinacol (B44631) Boronates and other Boronic Esters

Perhaps the most widely used derivatives of boronic acids are the pinacol esters (Bpin). researchgate.netresearchgate.net The reaction of this compound with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions yields the corresponding pinacol boronate ester. This esterification is often catalyzed by an acid and involves the removal of water to drive the reaction to completion. The resulting 2-(4-(benzyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is significantly more stable than the parent boronic acid. Other diols can also be used to form different boronic esters, which can modulate the reactivity and stability of the boron species. digitellinc.com

Advantages of Boronic Esters in Stability and Purification

The conversion of boronic acids to boronic esters offers several distinct advantages.

Enhanced Stability : Boronic esters, particularly pinacol esters and trifluoroborates, are generally more stable to air and moisture than the corresponding boronic acids. nih.gov They are less susceptible to degradation pathways like protodeboronation, which increases their shelf life. nih.gov

Ease of Purification : Boronic acids can sometimes be difficult to purify via chromatography due to their polarity and potential for decomposition on silica (B1680970) gel. digitellinc.com In contrast, their ester derivatives, like pinacol boronates, are less polar and more robust, making them more amenable to standard purification techniques such as column chromatography. digitellinc.com This enhanced stability helps in isolating pure compounds, which is critical for subsequent synthetic applications. digitellinc.com

Improved Reactivity and Selectivity : In some cases, boronic esters can offer better outcomes in chemical reactions, such as Suzuki-Miyaura cross-coupling, by providing a slow release of the boronic acid under the reaction conditions or by participating directly in the catalytic cycle. nih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| n-Butyllithium |

| Tetrahydrofuran |

| 1-(Benzyloxy)-3-methylbenzene |

| Triisopropyl borate |

| Trimethyl borate |

| Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate |

| Potassium hydrogen fluoride |

| Pinacol |

Cross Coupling Reactions Involving 4 Benzyloxy 2 Methylphenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the synthesis of biaryls by coupling an organoboron compound, such as 4-Benzyloxy-2-methylphenylboronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction is robust and widely applicable, though its efficiency can be significantly influenced by the steric and electronic properties of the coupling partners.

The structure of this compound presents specific challenges and considerations for the Suzuki-Miyaura reaction. The presence of a methyl group at the ortho position to the boronic acid introduces significant steric hindrance around the reaction center. This bulkiness can impede the approach of the reactants to the palladium catalyst, potentially slowing down key steps in the catalytic cycle and requiring carefully optimized reaction conditions. Conversely, the benzyloxy group at the para position is an electron-donating group, which can increase the nucleophilicity of the arylboronic acid and positively influence the transmetalation step.

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium center that alternates between the Pd(0) and Pd(II) oxidation states. smolecule.com This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) intermediate. This process leads to the oxidation of palladium from Pd(0) to Pd(II). The rate of oxidative addition is typically dependent on the nature of the halide, with the reactivity order being I > Br > Cl. For sterically hindered boronic acids like this compound, the choice of coupling partner is crucial, as the subsequent steps can be rate-limiting.

Following oxidative addition, a ligand substitution event may occur. The halide on the Pd(II) complex can be exchanged with a component from the basic medium, often a hydroxide (B78521) or alkoxide ion. This substitution is believed to facilitate the subsequent transmetalation step by creating a more reactive palladium complex.

Transmetalation is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide or other associated ligand. This step requires the activation of the boronic acid by a base, which converts it into a more nucleophilic borate (B1201080) species (e.g., [ArB(OH)₃]⁻). The steric hindrance from the ortho-methyl group in this compound can make this step particularly challenging, often rendering it the rate-determining step of the entire cycle. The increased steric bulk can hinder the effective formation of the necessary intermediate between the borate and the palladium complex. However, the electron-donating nature of the para-benzyloxy group can partially counteract this by increasing the electron density on the aryl ring, thereby enhancing its nucleophilicity and facilitating its transfer to the palladium center.

The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups attached to the Pd(II) center couple to form the new carbon-carbon bond of the biaryl product. This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle. For this step to occur efficiently, the two organic ligands typically need to adopt a cis orientation on the palladium center. The steric clash caused by the ortho-methyl group of the 4-benzyloxy-2-methylphenyl moiety can make it difficult for the complex to achieve this conformation, potentially slowing down reductive elimination.

The successful coupling of sterically hindered substrates like this compound is highly dependent on the design of the catalyst system, particularly the choice of ligand coordinated to the palladium center. Ligands play a critical role in modulating the steric and electronic properties of the catalyst, thereby influencing the rates of the individual steps in the catalytic cycle.

For challenging substrates, bulky and electron-rich ligands are generally required.

Bulky Ligands : Sterically demanding ligands promote the reductive elimination step, which is often slow for hindered biaryls. The steric pressure exerted by the ligand encourages the expulsion of the bulky product from the coordination sphere of the palladium.

Electron-Rich Ligands : Ligands that are strong electron donors increase the electron density on the palladium center. This enhances the rate of the initial oxidative addition step, especially with less reactive aryl chlorides, and can also facilitate reductive elimination.

Common classes of ligands that have proven effective for the coupling of ortho-substituted boronic acids include bulky biaryl phosphines and N-heterocyclic carbenes (NHCs).

Table 1: Representative Ligands for Coupling Sterically Hindered Boronic Acids This table is interactive. Click on the headers to sort.

| Ligand Class | Example Ligand | Key Feature | Role in Catalysis |

|---|---|---|---|

| Biaryl Phosphine (B1218219) | SPhos | Bulky and electron-rich | Promotes oxidative addition and reductive elimination |

| Biaryl Phosphine | XPhos | Highly bulky | Facilitates coupling of extremely hindered substrates |

| N-Heterocyclic Carbene | IPr | Strong σ-donor | Forms stable, highly active catalysts |

Optimization of the catalyst system also involves selecting an appropriate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base is crucial for activating the boronic acid without causing its premature decomposition (protodeboronation), a common side reaction, especially with electron-rich boronic acids.

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of a Sterically Hindered ortho-Methylphenylboronic Acid Note: The following data is based on a representative coupling of 2-methylphenylboronic acid with an aryl bromide to illustrate typical conditions, due to the absence of specific published data for this compound. This table is interactive. Click on the headers to sort.

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene (B28343) | 100 | >95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1 mol%) | XPhos (2.5 mol%) | K₂CO₃ | Dioxane | 80 | 92 |

| 3 | 2-Bromopyridine | PdCl₂(dppf) (3 mol%) | - | Cs₂CO₃ | DME/H₂O | 90 | 88 |

These examples demonstrate that a combination of a palladium source, a bulky and electron-rich ligand, and a suitable base is essential for achieving high yields in the coupling of sterically challenging ortho-substituted phenylboronic acids, a class to which this compound belongs.

Ligand Design and Catalyst Optimization for Suzuki-Miyaura Reactions

Role of Phosphine Ligands (e.g., AntPhos, Amphos)

Phosphine ligands are crucial for stabilizing the palladium catalyst, facilitating the oxidative addition of the aryl halide, and promoting the reductive elimination step to yield the final product. The choice of ligand is often dictated by the steric and electronic properties of the coupling partners.

For sterically hindered boronic acids, such as this compound with its ortho-methyl group, bulky and electron-rich phosphine ligands are generally required. These ligands promote the formation of monoligated palladium species, which are believed to be the active catalytic intermediates in many cross-coupling reactions. Ligands like AntPhos and Amphos (a type of dialkylbiaryl phosphine) are designed for challenging couplings. Their bulkiness can accelerate the reductive elimination step and help overcome the steric clash between the ortho-substituent and the palladium center. The electron-rich nature of these phosphines enhances the rate of oxidative addition of the aryl halide to the Pd(0) center.

Palladium(0) and Palladium(II) Catalysts

For sterically demanding substrates, the choice of precatalyst can be critical. Pd(II) precatalysts often provide a more controlled and sustained generation of the active Pd(0) species, which can lead to higher yields and fewer side products. The combination of a Pd(II) source with a bulky, electron-rich phosphine ligand is a standard strategy for coupling hindered arylboronic acids. rsc.orgrsc.org

Table 1: Common Palladium Catalysts in Suzuki-Miyaura Coupling

| Catalyst Type | Common Examples | Typical State | Role |

|---|---|---|---|

| Palladium(0) | Pd(PPh₃)₄, Pd₂(dba)₃ | Pre-activated | Enters the catalytic cycle directly. |

| Palladium(II) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Precatalyst | Reduced in situ to active Pd(0). More stable to air and moisture. |

Base Effects in Suzuki-Miyaura Coupling

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (Ar-B(OH)₃⁻), which facilitates the crucial transmetalation step with the palladium complex. The choice and strength of the base can significantly impact reaction rates and yields. acs.orgnih.gov

Inorganic Bases (e.g., Sodium Carbonate, Potassium Phosphate, NaOH)

Inorganic bases are widely used in Suzuki couplings. Their effectiveness often depends on their strength and solubility in the reaction medium.

Sodium Carbonate (Na₂CO₃) : A moderately strong and inexpensive base, often used in aqueous or biphasic solvent systems. It is effective for a wide range of substrates. researchgate.net

Potassium Phosphate (K₃PO₄) : A stronger base that is particularly effective for coupling sterically hindered or electron-deficient partners. Its use can often accelerate reactions that are sluggish with weaker bases. nih.gov

Sodium Hydroxide (NaOH) : A very strong base that can promote rapid reaction rates but may also lead to side reactions, such as protodeboronation (cleavage of the C-B bond) of the boronic acid, especially at elevated temperatures. researchgate.net

For this compound, a moderately strong base like K₃PO₄ or Na₂CO₃ would likely provide a good balance between efficient boronate formation and substrate stability.

Organic Bases (e.g., Et₃N)

Organic bases like triethylamine (B128534) (Et₃N) are generally weaker than their common inorganic counterparts. They are typically used in non-aqueous conditions but are often found to be less effective for Suzuki couplings compared to inorganic bases, particularly in aqueous systems where inorganic bases can lead to superior results. researchgate.net

Solvent Systems and Reaction Conditions

The solvent system must be chosen to dissolve the reactants, catalyst, and base to a sufficient extent. The polarity and boiling point of the solvent are key considerations, as many Suzuki couplings require heating to proceed at a reasonable rate.

Aqueous and Biphasic Systems

Aqueous and biphasic solvent systems (e.g., toluene/water, dioxane/water, ethanol/water) are highly favored for Suzuki-Miyaura reactions due to environmental considerations, cost, and often, enhanced reactivity. researchgate.netnih.gov Water can help dissolve the inorganic base, facilitating the formation of the active boronate species. mdpi.com For a relatively nonpolar substrate like this compound, a biphasic system using an organic solvent like toluene or dioxane with an aqueous base solution would be a standard approach. The use of phase-transfer catalysts can sometimes be employed to enhance the reaction rate in these systems. researchgate.net Such conditions are often mild and tolerant of a wide array of functional groups. nih.gov

Table 2: Overview of Reaction Components and Their General Roles

| Component | Example(s) | Function | Considerations for this compound |

|---|---|---|---|

| Phosphine Ligand | AntPhos, SPhos | Stabilize Pd, facilitate oxidative addition/reductive elimination | Bulky, electron-rich ligands are preferred due to the ortho-methyl group. |

| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyst (precursor to active Pd(0)) | Pd(II) precatalysts offer stability and controlled activation. |

| Inorganic Base | K₃PO₄, Na₂CO₃ | Activate boronic acid to form a nucleophilic boronate | A moderately strong base is needed to overcome steric hindrance and promote transmetalation. |

| Solvent System | Toluene/Water, Dioxane/Water | Solubilize reactants and facilitate interaction | Biphasic systems are effective for dissolving the organic substrate and inorganic base. |

Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis has become a staple in modern organic chemistry for its ability to dramatically reduce reaction times and often improve yields through efficient and uniform heating. In the context of the Suzuki-Miyaura coupling, microwave irradiation can accelerate the rates of both the oxidative addition and reductive elimination steps in the catalytic cycle.

While general protocols for microwave-assisted Suzuki couplings are abundant, specific studies detailing the reaction of this compound with various aryl halides under these conditions are not present in the surveyed literature. A hypothetical reaction would likely involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable high-boiling solvent mixture (e.g., dioxane/water or DMF/water), irradiated for a short period (minutes instead of hours) at an elevated temperature (e.g., 100-150°C). However, without experimental data, specific yields, optimal conditions, or potential side reactions for this particular substrate remain speculative.

Continuous Flow Conditions

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. For Suzuki-Miyaura couplings, this typically involves pumping a solution of the reactants (aryl halide, boronic acid, and base) through a heated column packed with a heterogeneous palladium catalyst. This setup allows for high throughput and simplified product purification.

There are no specific reports on the use of this compound in a continuous flow Suzuki-Miyaura coupling system. General studies have successfully employed a wide range of aryl halides and boronic acids in flow reactors, demonstrating the versatility of the technique. kanto.co.jp Applying this to this compound would require empirical optimization of parameters such as catalyst type (e.g., palladium on a solid support), solvent, temperature, and flow rate to achieve high conversion and prevent leaching of the catalyst.

Scope and Limitations with Aryl Halides and Triflates

The success of a Suzuki-Miyaura coupling is highly dependent on the nature of the coupling partners. The inherent electronic and steric properties of both the boronic acid and the aryl halide or triflate dictate the reaction's efficiency.

The reactivity of the electrophilic partner in the Suzuki-Miyaura reaction is primarily governed by the carbon-leaving group bond strength and the ease of oxidative addition to the palladium(0) center. This leads to a well-established reactivity trend. googleapis.com

Aryl Iodides (Ar-I): The C–I bond is the weakest, making aryl iodides the most reactive substrates, often requiring mild conditions.

Aryl Bromides (Ar-Br): Being more stable but still highly reactive, aryl bromides are very commonly used and represent a good balance of reactivity and cost.

Aryl Triflates (Ar-OTf): Triflates are excellent leaving groups and are comparable in reactivity to bromides, offering a valuable alternative, especially when derived from phenols.

Aryl Chlorides (Ar-Cl): The strength of the C–Cl bond makes aryl chlorides the least reactive halides. Their coupling generally requires more forcing conditions or specialized catalyst systems with highly active, electron-rich, and bulky phosphine ligands to facilitate the difficult oxidative addition step.

While this general order is universally accepted, no studies were found that specifically quantify this reactivity order using this compound as the coupling partner.

A key advantage of the Suzuki-Miyaura reaction is its remarkable tolerance for a wide variety of functional groups on both coupling partners. This compatibility allows for its use in the late-stage functionalization of complex molecules without the need for extensive protecting group strategies. Generally tolerated groups include esters, ketones, amides, ethers, nitriles, and nitro groups. However, groups with acidic protons, such as phenols or anilines, can sometimes interfere with the basic conditions of the reaction.

For this compound, the benzyloxy and methyl groups are robust and fully compatible with standard Suzuki conditions. Specific data on its coupling with aryl halides bearing a wide array of other functional groups is not available, but its performance is expected to align with the general principles of high functional group tolerance.

The reaction can be challenging when sterically demanding substrates are used. For instance, coupling an ortho-substituted boronic acid like this compound with a di-ortho-substituted aryl halide can be difficult. The steric bulk around the reaction centers can hinder the approach of the reactants to the palladium catalyst, slowing down both the oxidative addition and transmetalation steps. Overcoming this often requires higher temperatures, longer reaction times, and the use of specialized bulky phosphine ligands (e.g., SPhos, XPhos) that promote the formation of a coordinatively unsaturated, highly reactive palladium species.

Conversely, aryl halides with strongly electron-withdrawing groups can sometimes lead to lower yields due to competing side reactions, although they can also accelerate the oxidative addition step. No specific examples or data tables documenting the performance of this compound with a range of sterically hindered or electronically challenging substrates could be located in the literature.

Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, organoboronic acids can sometimes participate in other metal-catalyzed transformations. However, their use is less common compared to other organometallic reagents in reactions such as Heck, Stille, or Sonogashira couplings. A literature search did not yield any examples of this compound being used in these or other named metal-catalyzed coupling reactions. Its primary application remains within the scope of Suzuki-Miyaura C-C bond formation.

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an arylboronic acid and an amine, alcohol, or thiol. documentsdelivered.com This reaction is advantageous as it can often be conducted under mild conditions, at room temperature, and open to the air. acs.org The mechanism generally involves the formation of a copper-aryl complex, which then undergoes reductive elimination with the heteroatom nucleophile to yield the desired product. documentsdelivered.com

While specific studies detailing the use of this compound in Chan-Lam couplings are not prevalent in the reviewed literature, a closely related analogue, (4-(benzyloxy)phenyl)boronic acid, has been successfully employed in the N-arylation of 2-nitroimidazole (B3424786). nih.govnih.gov This reaction highlights the utility of benzyloxy-substituted phenylboronic acids in forming C-N bonds with heterocyclic compounds. In this reported synthesis, a copper(II)-catalyzed Chan-Evans-Lam reaction was developed for the N-arylation of 2-nitroimidazole with a variety of aryl boronic acids. nih.govnih.gov The optimized conditions for these transformations involved a phenanthroline-based ligand system. nih.govnih.gov The resulting product, 1-(4-(benzyloxy)phenyl)-2-nitro-1H-imidazole, was investigated for its antimicrobial activity. nih.govnih.gov

Interactive Data Table: Chan-Lam Coupling of (4-(benzyloxy)phenyl)boronic acid with 2-Nitroimidazole

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product | Ref. |

| (4-(benzyloxy)phenyl)boronic acid | 2-Nitroimidazole | Copper(II) catalyst with 4,5-diazafluoren-9-one (B35911) (dafo) ligand | Potassium carbonate | 1-(4-(benzyloxy)phenyl)-2-nitro-1H-imidazole | nih.govnih.gov |

Stille Coupling

The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgthermofisher.com A key feature of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. thermofisher.comlibretexts.org The catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

The standard Stille reaction protocol does not utilize boronic acids as direct coupling partners. organic-chemistry.org Instead, the nucleophilic component is an organostannane. organic-chemistry.org Consequently, this compound would not be a suitable substrate for a conventional Stille coupling. The scientific literature reviewed does not provide examples of this compound being directly used in Stille coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org This method is one of the most important and widely used for the synthesis of arylalkynes and conjugated enynes. beilstein-journals.org

Similar to the Stille coupling, the traditional Sonogashira reaction does not employ arylboronic acids as the primary coupling partner. However, variations of the Sonogashira reaction have been developed that do allow for the cross-coupling of terminal alkynes with arylboronic acids. researchgate.net These Sonogashira-type reactions are also typically palladium-catalyzed and may be promoted by an oxidant. researchgate.net Despite the existence of these modified protocols, a specific example of this compound being used in a Sonogashira or Sonogashira-type coupling was not identified in the surveyed literature.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a mechanistically unique cross-coupling reaction that forms ketones from the reaction of a thioester with a boronic acid. wikipedia.org This transformation is catalyzed by a palladium(0) complex and is mediated by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.orgorganic-chemistry.org A significant advantage of this reaction is that it proceeds under neutral, non-basic conditions, which allows for the synthesis of base-sensitive and highly functionalized molecules. organic-chemistry.org

The reaction is applicable to a wide range of thioesters and boronic acids. researchgate.net The proposed mechanism involves the coordination of the copper(I) salt to the sulfur atom of the thioester, facilitating the oxidative addition of the C-S bond to the palladium catalyst. wikipedia.org This is followed by transmetalation with the boronic acid and reductive elimination to afford the ketone product. wikipedia.org

The Liebeskind-Srogl coupling is a highly relevant reaction for the utilization of this compound to synthesize corresponding ketone structures. However, searches of the scientific literature did not yield specific examples detailing the use of this compound in this particular transformation.

Applications of 4 Benzyloxy 2 Methylphenylboronic Acid in Organic Synthesis

Role as an Organic Building Block and Intermediate

Organic building blocks are fundamental molecular fragments used in the synthesis of more complex structures. 4-Benzyloxy-2-methylphenylboronic acid serves as a key building block in multi-step synthetic sequences, providing a stable and reliable source of the 4-benzyloxy-2-methylphenyl moiety. The boronic acid group is particularly significant as it can be readily transformed into other functional groups or participate in a variety of coupling reactions.

The stability of boronic acids to air and moisture, coupled with their generally low toxicity, makes them environmentally friendly and easy to handle in a laboratory setting. In the context of complex molecule synthesis, protecting the boronic acid functionality is often necessary to avoid undesired side reactions. This can be achieved by converting them into boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates, which are stable to a wide range of reaction conditions and can be easily deprotected to regenerate the boronic acid when needed. This strategy allows for the integration of the boronic acid group early in a synthetic route, enabling the construction of intricate molecular architectures.

Synthesis of Biaryl Compounds

The synthesis of biaryl scaffolds is of great importance in medicinal chemistry, as this structural motif is present in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, and it represents a primary application of this compound.

In a typical Suzuki-Miyaura coupling, this compound is reacted with an aryl halide in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields and selectivity. This reaction has been successfully employed in the synthesis of a wide range of biaryl compounds, including those with significant steric hindrance. The reaction is tolerant of a variety of functional groups, making it a versatile tool for the late-stage functionalization of complex molecules.

| Reactant 1 | Reactant 2 | Catalyst | Product | Application |

| This compound | Aryl Halide | Palladium Complex | Biaryl Compound | Medicinal Chemistry |

| Arylboronic acid | 4-Benzyloxy-2-methylphenyl Halide | Palladium Complex | Biaryl Compound | Materials Science |

Conjugate Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. While rhodium-catalyzed conjugate additions of arylboronic acids to enones are a well-established synthetic method, a thorough review of the scientific literature did not yield specific examples of this compound being utilized in this particular transformation. In these reactions, the aryl group from the boronic acid is transferred to the β-position of the unsaturated system. The reaction is typically catalyzed by a rhodium complex, and the presence of a base is often crucial for achieving high yields. uni-saarland.de The mechanism is believed to involve the formation of an aryl-rhodium species, which then undergoes migratory insertion into the double bond of the enone.

Homologations

Homologation reactions, which involve the extension of a carbon chain by one or more atoms, are valuable tools in organic synthesis. The Matteson homologation is a well-known method for the stereospecific one-carbon extension of boronic esters. uni-saarland.dest-andrews.ac.uk This reaction typically involves the treatment of a boronic ester with a chloromethyl)lithium carbenoid, followed by nucleophilic displacement of the chloride. While this methodology has been applied to a variety of arylboronic esters, specific examples employing this compound or its derivatives were not found in the surveyed literature. A palladium-catalyzed homologation of arylboronic acids has also been reported, providing a route to benzyl (B1604629) boronic acid pinacol (B44631) esters.

Electrophilic Allyl Shifts

Electrophilic allyl shifts are a class of reactions that involve the reaction of an allylboronate complex with an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond with a concomitant shift of the double bond. The reactivity of allylboronic esters can be significantly enhanced by their conversion to the corresponding "ate" complexes through the addition of an organolithium reagent. This increases their nucleophilicity, allowing them to react with a broader range of electrophiles. While this is a known area of organoboron chemistry, the scientific literature reviewed did not provide specific instances of this compound being involved in electrophilic allyl shift reactions.

Carbon-Carbon Bond Formation Beyond Cross-Coupling

Beyond its well-established role in Suzuki-Miyaura cross-coupling, this compound can participate in other important carbon-carbon bond-forming reactions. These transformations expand the synthetic utility of this versatile building block.

The Petasis reaction, also known as the borono-Mannich reaction, is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. uni-saarland.de This reaction is a valuable tool for the synthesis of α-amino acids and other nitrogen-containing compounds.

The reaction proceeds through the formation of an iminium ion from the amine and carbonyl components, which is then attacked by the nucleophilic organic group of the boronic acid. The Petasis reaction is known for its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups. It has been widely used in combinatorial chemistry and drug discovery for the rapid generation of libraries of diverse amine-containing molecules.

| Amine | Carbonyl | Boronic Acid | Product |

| Primary or Secondary Amine | Aldehyde or Ketone | This compound | Substituted Amine |

| Amino Acid | Glyoxylic Acid | This compound | α-Amino Acid |

Direct sp3 Arylation of Benzylic Positions

The direct functionalization of C(sp3)-H bonds is a significant goal in organic synthesis, offering a more atom-economical approach to building complex molecules. The arylation of benzylic positions using boronic acids, including derivatives like this compound, is an area of active research. These reactions typically proceed via transition-metal catalysis, where a metal catalyst activates the C-H bond, enabling the cross-coupling with the boronic acid.

While the direct use of this compound in the sp3 arylation of benzylic positions is not extensively documented in dedicated studies, the general mechanism is well-established with other arylboronic acids. Ruthenium-catalyzed reactions, for example, have been shown to effectively arylate benzylic sp3 carbons of acyclic amines with various arylboronates. nih.gov In these transformations, a directing group is often employed to facilitate the regioselective C-H activation. nih.gov The reaction proceeds through a catalytic cycle that involves the coordination of the directing group to the metal center, followed by C-H bond activation, transmetalation with the boronic acid, and reductive elimination to afford the arylated product.

The specific reactivity of this compound in such reactions would be influenced by its electronic and steric properties. The electron-donating nature of the benzyloxy group could impact the transmetalation step, while the ortho-methyl group could introduce steric hindrance affecting the approach to the catalytic center.

Table 1: General Conditions for Ruthenium-Catalyzed Direct Arylation of Benzylic Amines with Arylboronates

| Parameter | Condition |

| Catalyst | Ru(0) complexes |

| Arylating Agent | Arylboronates |

| Substrate | N-(2-pyridyl) substituted benzylamines |

| Key Feature | Directing group facilitates regioselectivity |

| Reference | nih.gov |

Further research is required to fully elucidate the specific conditions and outcomes when this compound is employed in the direct sp3 arylation of benzylic C-H bonds.

Photochemical Homologation with N-sulfonylhydrazones

A novel application of boronic acids, including potentially this compound, is in the photochemical homologation with N-sulfonylhydrazones to synthesize substituted benzylboronates. rsc.org This method provides a valuable alternative to traditional thermal methods, which are often unsuitable for the synthesis of unstable benzylboronates. rsc.org

The reaction proceeds through the photochemical decomposition of an N-tosylhydrazone salt to generate a diazoalkane in situ. rsc.org This is followed by a geminal carboborylation of the diazoalkane with the boronic acid. rsc.org The resulting unstable benzylboronic acid is then trapped with pinacol to form a stable pinacolboronate ester. rsc.org The use of mild photochemical conditions circumvents the issue of protodeboronation that can occur under thermal conditions. rsc.org

This methodology has been successfully applied to a range of alkylboronic acids reacting with N-tosylhydrazones of aromatic aldehydes and ketones, as well as arylboronic acids with N-tosylhydrazones of aliphatic ketones. rsc.org The reaction can be carried out under homogeneous conditions, making it adaptable for continuous flow systems. rsc.org

Table 2: Key Features of Photochemical Homologation of Boronic Acids with N-sulfonylhydrazones

| Feature | Description |

| Reaction Type | Photochemical Homologation |

| Reactants | Boronic Acid, N-sulfonylhydrazone |

| Key Intermediate | Diazoalkane |

| Product | Substituted Benzylboronate |

| Advantage | Mild conditions, suitable for unstable products |

| Reference | rsc.org |

The versatility of the resulting boronates allows for their further transformation through Csp3-C or Csp3-X bond-forming reactions, highlighting the synthetic utility of this photochemical method. rsc.org

Role in Medicinal Chemistry and Drug Discovery

Scaffold in Therapeutic Compound Development

In the development of new therapeutic agents, 4-Benzyloxy-2-methylphenylboronic acid can be utilized as a core structure or scaffold. A key example of this application is in the synthesis of compounds designed to induce apoptosis, a critical process for eliminating cancerous cells. google.com A patent for therapeutic compounds describes the use of a derivative, 5-(1-Adamantyl)-4-benzyloxy-2-methylphenylboronic acid, as a crucial intermediate. google.comgoogleapis.com This intermediate is prepared from a related phenyl bromide and subsequently used in coupling reactions to construct the final, complex therapeutic molecules aimed at treating cancer. google.com The adamantyl group is a bulky, lipophilic moiety often incorporated into drug candidates to enhance their interaction with biological targets. The synthesis of this specific boronic acid derivative highlights its role as a foundational piece in building larger, biologically active compounds. google.com

Design of Proteasome Inhibitors

Boronic acids as a chemical class are highly significant in the design of proteasome inhibitors, which are cornerstone therapies for certain cancers like multiple myeloma. The boron atom in the boronic acid group can form a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome, effectively blocking its function and leading to cancer cell death. This mechanism is exemplified by the FDA-approved drug Bortezomib.

While the boronic acid moiety makes this compound a candidate for such applications, specific research detailing its efficacy or incorporation into proteasome inhibitors is not extensively documented in the available literature. However, the general principle remains that boron-containing compounds are actively studied for their potential to inhibit proteasome activity and induce cell cycle arrest in cancer cells.

Interaction with Biological Compounds (e.g., Enzyme Residues, Nucleic Acids, Carbohydrates)

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. This interaction results in the formation of five- or six-membered cyclic boronate esters. Many essential biological molecules, including carbohydrates (sugars), glycoproteins, and certain enzyme residues, feature these diol groups.

This inherent reactivity allows this compound to potentially interact with a variety of biological targets. This property is widely exploited in the development of sensors for detecting sugars and as a strategy for designing enzyme inhibitors that target active sites containing diol-bearing amino acids or cofactors. The reversible nature of this bond is particularly valuable in drug design, as it can allow for targeted, non-permanent inhibition.

Application in Drug Design (e.g., Protecting/Masking Groups, Nanocarriers)

In the intricate process of multi-step organic synthesis for drug development, protecting functional groups is often necessary to prevent unwanted side reactions. The benzyloxy group (-OCH₂C₆H₅) present in this compound serves as a common and effective protecting group for the phenolic hydroxyl group. It is stable under many reaction conditions but can be removed later in the synthesis to reveal the free phenol, which may be crucial for the final compound's biological activity.

Furthermore, the diol-binding capability of the boronic acid group has led to its exploration in advanced drug delivery systems. For instance, boronic acids can be incorporated into nanocarriers or polymers designed to respond to specific stimuli, such as changes in pH or the presence of certain sugars, to release a drug payload in a targeted manner.

Examples in Anti-Influenza and Antiviral Agents

The boronic acid functional group is a subject of interest in the design of novel antiviral agents due to its potential to interact with viral or host targets. However, a review of the scientific literature did not yield specific examples where this compound has been directly used in the synthesis or design of anti-influenza or other antiviral compounds. The exploration of boron-containing molecules in this therapeutic area remains an active field of research.

Use in the Synthesis of Specific Pharmaceutical Intermediates

The primary utility of this compound in pharmaceutical science is its role as a versatile chemical intermediate. echemi.com It is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for creating carbon-carbon bonds to form biaryl structures common in many drugs.

A specific application is documented in a patent for therapeutic compounds that induce apoptosis in cancer cells. google.com In this context, the compound is first modified to create 5-(1-Adamantyl)-4-benzyloxy-2-methylphenylboronic acid. google.comgoogleapis.com This newly formed boronic acid is a key intermediate that is then coupled with other molecular fragments to assemble the final complex pharmaceutical agent. google.com This demonstrates its direct application in a synthetic pathway aimed at producing a potential cancer therapy.

Data on Related Boronic Acids

The following table provides information on structurally related boronic acid compounds to offer a comparative context for the properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| This compound | 847560-49-0 | C₁₄H₁₅BO₃ | 242.08 | Reference Compound |

| 4-Benzyloxy-2-chlorophenylboronic acid | 1315341-82-2 | C₁₃H₁₂BClO₃ | 262.50 | Chlorine at position 2 |

| 4-Benzyloxy-3-fluorophenylboronic acid | 133057-83-7 | C₁₃H₁₂BFO₃ | 246.05 | Fluorine at position 3 |

| (4-(Benzyloxy)phenyl)boronic acid | 146631-00-7 | C₁₃H₁₃BO₃ | 228.05 | No substitution at position 2 |

| (4-(2-Methoxyethoxy)phenyl)boronic acid | 265664-52-6 | C₉H₁₃BO₄ | 196.01 | Methoxyethoxy group instead of benzyloxy |

Advanced Research and Future Directions

Theoretical Studies and Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure and reactivity of organoboron compounds. While specific DFT studies on 4-Benzyloxy-2-methylphenylboronic acid are not extensively documented, research on structurally related molecules provides valuable transferable knowledge. For instance, DFT studies on 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid have elucidated the influence of the benzyloxy group on the electronic properties of the biphenyl system. nih.gov In the highest occupied molecular orbital (HOMO) of this related molecule, electron density is significantly concentrated on the biphenyl rings, with some contribution from the oxygen atom of the benzyloxy group. nih.gov Conversely, the lowest unoccupied molecular orbital (LUMO) shows electron density primarily on the benzoic acid portion. nih.gov

These findings suggest that the benzyloxy group in this compound likely acts as an electron-donating group through resonance, influencing the nucleophilicity of the boronic acid and its reactivity in cross-coupling reactions. Future computational studies could focus on:

Modeling the transition states of Suzuki-Miyaura reactions involving this compound to predict optimal reaction conditions and catalyst systems.

Calculating the rotational barriers of the newly formed biaryl bond to predict the potential for atropisomerism, especially in sterically hindered products.

Investigating the interaction of the boronic acid with different catalyst ligands to aid in the rational design of more efficient catalytic systems.

Development of Novel Catalytic Systems

The Suzuki-Miyaura cross-coupling reaction is central to the application of this compound. A major area of research is the development of more active, stable, and versatile palladium catalysts.

N-Heterocyclic Carbene (NHC) Palladium Complexes: N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium, offering enhanced stability and catalytic activity compared to traditional phosphine (B1218219) ligands. academie-sciences.fr These catalysts have shown high performance in the Heck olefination of aryl bromides and are known for their thermal and oxidative stability. academie-sciences.fr Water-soluble Pd-NHC complexes have been developed for Suzuki-Miyaura couplings in aqueous media, even for bioorthogonal labeling of proteins on cell surfaces. nih.gov The application of such advanced catalysts to the coupling of this compound could lead to higher yields, lower catalyst loadings, and broader substrate scope, particularly with challenging coupling partners like aryl chlorides. libretexts.org

Ligand Development: The choice of ligand is crucial for the success of a cross-coupling reaction. Research into novel ligands aims to improve reaction efficiency, selectivity, and functional group tolerance. For instance, chiral-bridged biphenyl monophosphine ligands have demonstrated superiority in reactivity and enantioselectivity in certain asymmetric Suzuki-Miyaura couplings. beilstein-journals.org The development of ligands specifically tailored for substrates like this compound, which possesses both steric bulk and an ether linkage, could further enhance its synthetic utility.

Alternative Metal Catalysts: While palladium dominates the field, research into more abundant and less expensive metals like nickel and copper is gaining traction. Nickel catalysts, for example, have been successfully used for the cross-coupling of arylboronic acids with aryl chlorides. researchgate.net Copper(I)-exchanged zeolites have been shown to efficiently catalyze the homocoupling of aryl boronic acids under mild conditions. mdpi.com Exploring the reactivity of this compound with these alternative catalytic systems is a promising avenue for developing more sustainable and economical synthetic methods.

| Catalyst System | Key Advantages | Potential Application for this compound |

|---|---|---|

| Pd/Phosphine Ligands | Well-established, broad substrate scope | Standard for most coupling reactions |

| Pd/N-Heterocyclic Carbene (NHC) Ligands | High stability, high activity, good for challenging substrates | Improved yields and efficiency, coupling with aryl chlorides |

| Nickel Catalysts | Lower cost, effective for aryl chlorides | More economical large-scale synthesis |

| Copper Catalysts | Abundant, low cost, useful for homocoupling | Synthesis of symmetrical biaryls |

Asymmetric Synthesis and Stereocontrol

The synthesis of chiral biaryls (atropisomers) is a significant challenge in organic chemistry, with important implications for drug discovery and materials science. Asymmetric Suzuki-Miyaura coupling is a key strategy for achieving this.

Research has shown that Pd-catalyzed asymmetric Suzuki-Miyaura couplings can be used to synthesize axially chiral biaryl compounds with good enantioselectivities, even with sterically demanding substrates. beilstein-journals.org The presence of a 3-benzyloxy group in one study did not impede the reaction, suggesting that this compound is a viable substrate for such transformations. beilstein-journals.org The steric hindrance from the ortho-methyl group in this compound could, in fact, be advantageous in promoting atropisomerism when coupled with other sterically demanding aryl halides.

Future research in this area could involve:

Screening a variety of chiral ligands to optimize the enantioselectivity of cross-coupling reactions with this compound.

Investigating the influence of reaction parameters such as temperature, solvent, and base on the stereochemical outcome.

Exploring stereospecific cross-coupling reactions, where the chirality of a starting material is transferred to the product. For instance, methods for the enantiospecific synthesis of benzylic boronic esters have been developed, which could potentially be adapted for use with substrates related to this compound. acs.org

A reaction is considered stereoselective if it favors the formation of one stereoisomer over another. masterorganicchemistry.com In contrast, a stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.com

Green Chemistry Approaches

Modern organic synthesis places a strong emphasis on sustainability. "Green chemistry" principles are being increasingly applied to reactions involving boronic acids, including this compound.

Aqueous Medium: Performing Suzuki-Miyaura reactions in water is a key green chemistry goal, as it reduces the reliance on volatile and often toxic organic solvents. libretexts.org Organoboranes are compatible with water-soluble, ligand-free palladium catalysts. libretexts.org The development of highly effective catalysts for Suzuki coupling in aqueous media has been a focus of research. mdpi.com Applying these aqueous protocols to this compound could significantly improve the environmental footprint of its synthetic applications.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool for accelerating organic reactions. nih.gov Microwave-assisted Suzuki reactions often lead to dramatically reduced reaction times and improved yields. nih.gov One-pot, multi-component reactions under microwave irradiation have been developed for the synthesis of complex boron heterocycles, demonstrating the power of this technology in combination with green synthesis principles. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. mdpi.comresearchgate.net Flow processes for the synthesis of biaryls via Suzuki-Miyaura coupling have been developed, sometimes in combination with continuous extraction techniques for product purification. rsc.org Adapting the use of this compound to flow-based systems could enable more efficient and safer large-scale production of its derivatives.

| Approach | Primary Benefit | Relevance to this compound |

|---|---|---|

| Aqueous Medium | Reduced use of organic solvents | Environmentally friendly synthesis of biaryls |

| Microwave Synthesis | Faster reaction times, often higher yields | Rapid and efficient synthesis of derivatives |

| Flow Chemistry | Improved safety, scalability, and control | Potential for large-scale, automated production |

Exploration of New Reaction Architectures

Beyond the standard two-component Suzuki-Miyaura coupling, researchers are exploring more complex and efficient reaction architectures that utilize boronic acids.

One-Pot and Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov One-pot, multi-component reactions involving arylboronic acids have been developed for the synthesis of diverse molecular scaffolds. nih.govmdpi.com For example, a four-component, one-pot reaction using 4-bromoacetophenone, tosylhydrazide, and two arylboronic acids has been reported for the synthesis of 4-benzyl-1,1'-biphenyls. mdpi.com A photoredox-catalyzed four-component reaction has also been described for the aminoalkylation of styrenes with boronic acids. chemrxiv.org Exploring the participation of this compound in such MCRs could open up rapid access to novel and complex molecular architectures.

Expanding the Scope of Functional Group Compatibility

A key advantage of the Suzuki-Miyaura coupling is its generally high tolerance for a wide range of functional groups. libretexts.org However, certain sensitive groups can still pose challenges. Research in this area focuses on developing catalytic systems and reaction conditions that allow for the coupling of substrates with previously incompatible functionalities.

For example, methods have been developed for the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles, which can be challenging due to the acidic N-H groups that can interfere with the catalyst. nih.gov Similarly, robust methods for the coupling of unprotected ortho-bromoanilines have been reported. nih.gov The benzyloxy group in this compound is an ether, which is generally stable under Suzuki-Miyaura conditions. However, the development of even milder and more chemoselective catalytic systems will continue to expand the range of complex and densely functionalized molecules that can be synthesized using this important building block. Future work could focus on couplings in the presence of highly reactive functional groups that might otherwise require protection and deprotection steps, further increasing the efficiency of synthetic routes.

Q & A

Q. Q1. What are the key synthetic routes for 4-Benzyloxy-2-methylphenylboronic acid, and how do reaction conditions influence yield?

A1. The synthesis typically involves Suzuki-Miyaura coupling precursors or directed ortho-metalation. Key steps include:

- Protection of hydroxyl groups : Benzyl ether protection (via benzyl bromide/K₂CO₃) prevents unwanted side reactions during boronation .

- Boronation : Lithiation of the methyl-substituted intermediate followed by quenching with trimethyl borate yields the boronic acid. Reaction temperatures below −78°C minimize boroxin formation, which reduces purity .

- Workup : Acidic hydrolysis (e.g., HCl) ensures deprotection and boronic acid formation. Yields (~60–75%) depend on solvent polarity (THF preferred) and exclusion of moisture .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

A2. Standard analytical workflows include:

- NMR : ¹¹B NMR (δ ~30 ppm confirms boronic acid; boroxins appear at δ ~18 ppm). ¹H NMR detects residual benzyl-protecting groups (aromatic protons at δ 7.3–7.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve boronic acid from boroxins. ESI-MS (negative mode) shows [M−H]⁻ at m/z 241.08 .

- Mp analysis : Pure samples melt at 105–110°C; deviations indicate impurities (e.g., unreacted precursors) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the benzyloxy and methyl groups influence cross-coupling reactivity?

A3. The benzyloxy group acts as an electron-donating substituent, enhancing para-directed electrophilic substitution in Suzuki reactions. However, the ortho-methyl group introduces steric hindrance, slowing transmetalation. Optimization strategies include:

- Catalyst choice : Bulky ligands (e.g., SPhos) mitigate steric effects, improving coupling yields with aryl halides .

- Solvent effects : Polar aprotic solvents (DME) stabilize the boronate intermediate, accelerating oxidative addition .

- Temperature : Reactions at 80–100°C balance steric limitations without promoting protodeboronation .

Q. Q4. What are the common sources of data contradictions in reported catalytic efficiencies for this compound?

A4. Discrepancies arise from:

- Moisture sensitivity : Trace water induces boroxin formation, reducing active boronic acid concentration. Studies using rigorous drying protocols (e.g., molecular sieves) report higher turnover numbers .

- Substrate ratios : Excess aryl halide (1.5–2 eq.) compensates for steric hindrance but may lead to homocoupling byproducts if Pd loading exceeds 5 mol% .

- Analytical methods : LC-MS quantitation underestimates boroxins compared to ¹¹B NMR, leading to inflated yield claims .

Q. Q5. How can researchers address challenges in purifying this compound?

A5. Purification hurdles include:

Q. Q6. What novel applications exist beyond traditional cross-coupling reactions?

A6. Emerging uses include:

- Carbohydrate sensing : The boronic acid moiety forms reversible esters with diols, enabling glucose detection in physiological buffers (pH 7.4). Selectivity over fructose requires tuning the benzyloxy group’s electronic profile .

- MOF synthesis : As a linker in metal-organic frameworks (MOFs), the compound’s rigidity enhances porosity for gas storage (e.g., CO₂ adsorption at 298 K) .

- Protease inhibition : The methyl group’s hydrophobicity improves binding to thrombin’s active site (IC₅₀ ~2 µM in vitro) .

Methodological Best Practices

Q. Q7. What protocols ensure stability during long-term storage?

A7.

Q. Q8. How can computational modeling guide derivative design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。